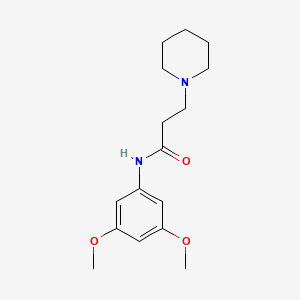

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide

Description

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-10-13(11-15(12-14)21-2)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19) |

InChI Key |

ZWPASDXYJGLHBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Followed by Amide Coupling

A widely cited method involves a two-step process:

-

Formation of 3-chloropropanamide intermediate :

-

3,5-Dimethoxyaniline reacts with acryloyl chloride in dry dichloromethane at 0–5°C under nitrogen, yielding N-(3,5-dimethoxyphenyl)acrylamide.

-

Subsequent treatment with thionyl chloride (SOCl₂) converts the acrylamide to 3-chloro-N-(3,5-dimethoxyphenyl)propanamide.

-

-

Piperidine substitution :

Mechanistic insight :

The reaction proceeds via an SN² mechanism, where piperidine acts as a nucleophile, displacing chloride from the β-carbon of the propanamide chain.

Direct Amide Formation via Carbodiimide Coupling

An alternative one-pot method employs carbodiimide chemistry:

-

Activation of 3-(piperidin-1-yl)propanoic acid :

-

Coupling with 3,5-dimethoxyaniline :

Advantages :

Reductive Amination Approach

A patent-derived route utilizes reductive amination for piperidine incorporation:

-

Synthesis of 3-oxo-propanamide :

-

Reductive amination with piperidine :

Applications :

Preferred for stereoselective synthesis of piperidine derivatives.

Optimization of Reaction Conditions

Solvent and Base Selection

-

Nucleophilic substitution :

Solvent Base Temperature (°C) Yield (%) Acetonitrile K₂CO₃ 80 78 DMF Et₃N 100 62 THF NaHCO₃ 60 58 Acetonitrile-K₂CO₃ combinations maximize yield due to improved nucleophilicity and reduced side reactions.

-

Carbodiimide coupling :

Polar aprotic solvents (THF, DMF) enhance NHS ester stability, while dimethylformamide (DMF) accelerates coupling kinetics.

Catalytic Enhancements

-

Phase-transfer catalysis :

Adding tetrabutylammonium bromide (TBAB) in biphasic systems (water-toluene) increases substitution rates by 30%. -

Microwave irradiation :

Reducing reaction times from 12 hours to 45 minutes while maintaining yields (75%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC :

Column Mobile Phase Retention Time (min) Purity (%) C18 (5 μm) Acetonitrile/H₂O (70:30) 8.2 98.5 C8 (5 μm) Methanol/H₂O (65:35) 10.1 97.8

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or piperidine derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

N-(3,5-Dimethylphenyl)-3-(Piperidin-1-yl)Propanamide (CAS 462097-95-6) Substituents: Methyl (–CH₃) groups replace methoxy groups on the phenyl ring.

Impact: Chlorine’s electron-withdrawing nature reduces aromatic ring reactivity and alters solubility. Piperazine (instead of piperidine) introduces an additional basic nitrogen, enhancing water solubility at physiological pH.

Table 1: Substituent Effects

*Estimated based on molecular formula.

Modifications to the Propanamide Backbone

Key Compounds:

N-(3,5-Dimethoxyphenyl)-2-[(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Sulfanyl]Acetamide (CAS 1224162-66-6)

- Backbone : Acetamide (shorter chain) with a triazolopyridazine heterocycle.

- Impact : Reduced conformational flexibility compared to propanamide; the triazolopyridazine moiety may enhance π-π stacking interactions.

Impact: Thiourea improves metal-binding capacity, while pyrrolidinone introduces polarity.

Table 2: Backbone and Heterocycle Variations

Heterocyclic Replacements

Key Compounds:

N-(3,5-Dimethoxyphenyl)-2-(2-Fluorophenyl)-4-Methyl-1,3-Thiazole-5-Carboxamide (CAS 951950-26-8)

- Heterocycle : Thiazole ring replaces piperidine.

- Impact : Thiazole’s aromaticity and sulfur atom may improve target binding via hydrophobic or dipole interactions.

N-(3,5-Dimethylphenyl)-3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanamide (CAS 313267-28-6)

- Heterocycle : Isoindole-1,3-dione (phthalimide) group.

- Impact : The planar phthalimide group could intercalate into DNA or inhibit enzymes like kinases.

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3, with a molecular weight of approximately 292.37 g/mol. The compound features a piperidine ring and methoxy groups on the aromatic ring, contributing to its lipophilicity (logP value of 2.931) and polar surface area (27.1 Ų), which are indicative of its potential bioavailability in biological systems.

This compound is believed to interact with various biological targets, including receptors involved in pain modulation and neuropharmacology. The amide bond in the structure allows for specific interactions with biological molecules, potentially leading to analgesic and anti-inflammatory effects. Similar compounds have demonstrated activity against several targets:

- Analgesic Activity : Compounds with piperidine structures often exhibit pain-relieving properties.

- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines.

Case Studies and Experimental Findings

Recent studies have highlighted the potential of compounds similar to this compound in anticancer research. For instance, a study investigating a series of piperidine derivatives reported significant antiproliferative activity against several cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|---|

| PC-3 | Prostate | 0.67 | 1.99 |

| HCT-116 | Colon | 0.80 | 1.58 |

| ACHN | Renal | 0.87 | 2.51 |

These findings suggest that this compound may possess similar or enhanced biological activities compared to established anticancer agents .

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Coupling Reaction : Utilizing standard amide coupling techniques to attach the aromatic moiety.

- Purification : Employing chromatographic methods to isolate the final product.

This synthetic route is crucial for exploring structure-activity relationships and optimizing the compound's pharmacological profile.

Pharmacological Implications

Given its structural attributes, this compound holds promise for further development as a therapeutic agent in various fields:

- Pain Management : Due to its potential analgesic properties.

- Cancer Therapy : As a candidate for further testing against specific tumor types.

Q & A

Q. What are the common synthetic routes for N-(3,5-dimethoxyphenyl)-3-(piperidin-1-yl)propanamide?

The synthesis typically involves coupling reactions between a 3,5-dimethoxyphenylamine derivative and a piperidine-containing propanamide precursor. Key steps include:

- Amide bond formation : Mixed anhydride methods (e.g., using N-methylpiperidine as a base to minimize racemization) or coupling reagents like EDCI/HOBt .

- Purification : Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) and recrystallization (e.g., ethyl acetate or ethanol) to isolate the product .

- Functional group compatibility : Protecting groups may be required for reactive sites during synthesis, particularly for the dimethoxyphenyl or piperidine moieties .

Q. How is this compound characterized structurally?

Structural elucidation relies on:

- ¹H NMR spectroscopy : Key peaks include aromatic protons (δ 6.9–7.5 ppm for dimethoxyphenyl), piperidine methylene signals (δ 2.4–3.1 ppm), and amide NH (δ ~9.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (exact mass ~305.16 g/mol) and fragmentation patterns .

- Elemental analysis : Validation of C, H, N, and O composition to confirm purity .

Advanced Research Questions

Q. How can researchers optimize the compound's stability under varying experimental conditions?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC or LC-MS. The dimethoxyphenyl group may undergo demethylation under acidic conditions, while the amide bond is prone to hydrolysis in basic media .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C in anhydrous solvents to prevent hydrolysis .

- Light sensitivity : UV-Vis spectroscopy to assess photodegradation; use amber vials for storage .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities or assay variability. Mitigation approaches include:

- Purity validation : HPLC purity >98% (using C18 columns with acetonitrile/water gradients) to exclude byproducts like dealkylated derivatives .

- Orthogonal assays : Compare results from enzyme inhibition, cell viability, and binding assays (e.g., SPR or ITC) to confirm target engagement .

- Structural analogs : Synthesize derivatives (e.g., replacing piperidine with morpholine) to isolate structure-activity relationships (SAR) .

Q. How can researchers design SAR studies for this compound?

Focus on modifying:

- Piperidine moiety : Replace with other heterocycles (e.g., pyrrolidine or azepane) to probe steric and electronic effects on activity .

- Dimethoxyphenyl group : Vary substituent positions (e.g., 2,4-dimethoxy) or replace methoxy with halogens to assess hydrophobic interactions .

- Amide linker : Introduce bioisosteres (e.g., 1,2,4-oxadiazole) to enhance metabolic stability .

Methodological Considerations

Q. What analytical methods are critical for quantifying the compound in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to remove matrix interferences .

- Validation parameters : Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) per FDA guidelines .

Q. How to address low yields during scale-up synthesis?

- Reaction optimization : Increase equivalents of piperidine (1.5–2 eq) and extend reaction times (24–48 hours) for complete conversion .

- Catalysis : Transition metal catalysts (e.g., Pd/C for deprotection) or organocatalysts to enhance efficiency .

- Continuous flow chemistry : Improve mixing and heat transfer for reproducible yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.